Ubisemiquinone - 27696-12-4

Ubisemiquinone

Catalog Number: EVT-1566944
CAS Number: 27696-12-4
Molecular Formula: C59H90O4
Molecular Weight: 863.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CoQ10;Ubiquinone-10 is a natural product found in Hevea brasiliensis with data available.
Overview

Ubisemiquinone is a crucial intermediate in the electron transport chain, primarily associated with coenzyme Q, also known as ubiquinone. This compound plays a significant role in cellular respiration, facilitating the transfer of electrons within the mitochondrial membrane. Ubisemiquinone exists as a radical species, which is formed when ubiquinone accepts one electron, and it is integral to the processes of oxidative phosphorylation and energy production in aerobic organisms.

Source

Ubisemiquinone is derived from ubiquinone, which is synthesized in various organisms including animals, plants, and microorganisms. The biosynthesis of ubiquinone involves multiple steps that occur in different cellular compartments, utilizing isoprene units as building blocks. In mammals, the most common form of ubiquinone contains ten isoprene units, leading to the designation coenzyme Q10. The synthesis pathway includes head group production and tail polymerization, followed by modifications to produce the functional ubiquinone molecule .

Classification

Ubisemiquinone belongs to the class of quinones, specifically functioning as a redox-active lipid. It can be classified based on its oxidation state: ubiquinone (fully oxidized), ubisemiquinone (partially reduced), and ubiquinol (fully reduced). Each form plays distinct roles in electron transport and energy metabolism.

Synthesis Analysis

Methods

The synthesis of ubisemiquinone can be achieved through both natural biosynthetic pathways and chemical synthesis. The natural biosynthesis involves enzymatic processes that convert simple precursors into the quinone structure through a series of reactions.

Technical Details:

  • Biosynthesis Pathway: The process begins with the formation of 4-hydroxybenzoate, which undergoes prenylation to form the long isoprenoid tail. Subsequent modifications lead to the formation of ubiquinone.
  • Chemical Synthesis: Chemical methods often involve multi-step reactions starting from phenolic compounds or other quinones. For instance, recent advancements have introduced semi-synthetic approaches utilizing solanesol derived from tobacco waste to enhance yields and purity of coenzyme Q10 .
Molecular Structure Analysis

Structure

Ubisemiquinone has a complex molecular structure characterized by a quinone ring attached to an isoprene side chain. The molecular formula for coenzyme Q10 (the fully oxidized form) is C59H90O4C_{59}H_{90}O_4, with a molecular weight of approximately 863.37 g/mol. The ubisemiquinone form can be represented structurally as follows:

Ubisemiquinone C59H90O4+eUbiquinol\text{Ubisemiquinone }C_{59}H_{90}O_4+e^-\rightarrow \text{Ubiquinol}

Data

The structural features include:

  • Quinone Ring: A six-membered aromatic ring with two carbonyl groups.
  • Isoprenoid Tail: Consists of ten isoprene units contributing to its lipophilicity and membrane association.
Chemical Reactions Analysis

Reactions

Ubisemiquinone participates in several key reactions within the mitochondria:

  • Reduction to Ubiquinol: Ubisemiquinone can accept another electron to become ubiquinol, which is essential for transporting electrons within the electron transport chain.
  • Electron Transfer Reactions: In complex I and II of the electron transport chain, ubisemiquinone acts as an electron carrier between various substrates and oxygen.

Technical Details:

  • The reduction process can be represented as:
Ubiquinone+eUbisemiquinone\text{Ubiquinone}+e^-\rightarrow \text{Ubisemiquinone}
Ubisemiquinone+eUbiquinol\text{Ubisemiquinone}+e^-\rightarrow \text{Ubiquinol}
Mechanism of Action

Process

The mechanism by which ubisemiquinone functions involves its role as a mobile electron carrier within the mitochondrial inner membrane. It operates by accepting electrons from various dehydrogenases and transferring them to oxygen via complex III.

Data

Experimental evidence suggests that ubisemiquinone can also be involved in superoxide generation under certain conditions, highlighting its dual role in both energy production and reactive oxygen species management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish-brown oil or solid depending on its form.
  • Solubility: Lipophilic nature allows it to dissolve well in organic solvents but poorly in water.

Chemical Properties

  • Stability: Ubisemiquinone is relatively stable but can undergo oxidation or reduction depending on environmental conditions.
  • Spectral Properties: Exhibits characteristic absorption bands in UV-visible spectroscopy, particularly around 270-290 nm for ubiquinone .
Applications

Scientific Uses

Ubisemiquinone has several applications in scientific research and medicine:

  • Biochemical Research: Used extensively in studies related to mitochondrial function and oxidative stress.
  • Pharmaceuticals: Research into its role as an antioxidant has led to potential therapeutic applications for conditions associated with oxidative damage.
  • Nutraceuticals: Coenzyme Q10 supplements are marketed for their purported health benefits related to cardiovascular health and energy metabolism.
Biochemical Structure and Properties of Ubisemiquinone

Molecular Composition and Redox States

Ubisemiquinone (SQ, Q•−) represents a transient, partially reduced free radical state within the coenzyme Q (ubiquinone) redox cycle. Its molecular structure comprises a benzoquinone ring with a single unpaired electron, rendering it highly reactive, linked to a hydrophobic polyisoprenoid tail of variable length (typically 6-10 isoprene units in biological systems). This radical anion forms via the single-electron reduction of ubiquinone (Q) or the single-electron oxidation of ubiquinol (QH₂). Its instability stems from the unpaired electron localized on the quinone ring, making it a potent participant in electron transfer reactions and, critically, a significant source of mitochondrial superoxide (O₂•⁻) when electron transfer is impaired. During normal electron transport chain (ETC) function, particularly within Complexes I and III, SQ forms as an obligate intermediate but is rapidly converted to the next redox state. If the Q-cycle in Complex III is disrupted (e.g., by inhibitors like antimycin A), the lifetime of SQ increases dramatically, enhancing its propensity to donate its unpaired electron to oxygen, generating O₂•⁻ [5] [8].

Table 1: Key Characteristics of Ubisemiquinone

PropertyDescriptionFunctional Consequence
Chemical StatePartially reduced, unstable free radical anion (Q•⁻)High reactivity; key electron carrier; potential ROS generator
FormationSingle-electron reduction of Ubiquinone (Q) or single-electron oxidation of Ubiquinol (QH₂)Obligate intermediate in Q-pool redox cycling
Electron Paramagnetic Resonance (EPR)Detectable signal under specific conditions (e.g., inhibitor presence, low temperature)Allows direct detection and study in isolated complexes
LifetimeExtremely short (microseconds) under normal catalytic conditions; prolonged by ETC inhibitors or dysfunctionIncreased lifetime correlates with elevated mitochondrial ROS production
Primary Site of ROS GenerationComplex I (FMN, Iron-Sulfur clusters?), Complex III (Qo site during Q-cycle)Major contributor to cellular oxidative stress during dysfunction

Ubisemiquinone vs. Ubiquinone/Ubiquinol: Comparative Analysis

The coenzyme Q pool exists dynamically interconverted between three distinct redox states, each with unique chemical properties and functional roles:

  • Ubiquinone (Q, Oxidized State): The fully oxidized benzoquinone form acts as the primary electron acceptor from Complexes I and II (via FADH₂). Its hydrophobic isoprenoid tail anchors it deeply within the inner mitochondrial membrane's lipid bilayer, facilitating its mobility. Q readily accepts single electrons to form SQ.
  • Ubisemiquinone (SQ, Q•⁻, Semiquinone Radical): This single-electron reduced state is the crucial, albeit transient, intermediary during electron shuttling between Complexes I/II and III, and is central to the protonmotive Q-cycle mechanism of Complex III. Its instability and radical nature distinguish it fundamentally from the stable, fully reduced QH₂. SQ possesses a higher redox potential than Q, making it a stronger reductant, but this also increases its reactivity with oxygen.
  • Ubiquinol (QH₂, Reduced State): The fully reduced, two-electron/two-proton form acts as the electron donor to Complex III. Its lower redox potential compared to SQ makes it less reactive with oxygen directly. QH₂ is also a lipid-soluble antioxidant protecting membranes.

The continuous interconversion between these states (Q ⇌ SQ ⇌ QH₂) underpins the Q-pool's function in electron shuttling and proton translocation. SQ's unique role is exclusively as a catalytic intermediate; it is neither a stable electron reservoir like Q nor a terminal electron donor like QH₂. Its formation and consumption are tightly coupled to specific protein binding sites within Complex I and Complex III to minimize deleterious side reactions [1] [5] [8].

Isoprenoid Tail Variation Across Species and Membranes

The length of the hydrophobic isoprenoid tail attached to the quinone headgroup is a species-specific characteristic, ranging from 6 isoprene units (Q₆) in Saccharomyces cerevisiae to 10 units (Q₁₀) in humans. Rodents primarily utilize Q₉, while humans utilize Q₁₀ (with Q₉ present as a minor component). The functional significance of tail length variation remains an active research area. While the quinone headgroup determines the redox chemistry, the tail length profoundly influences:

  • Membrane Anchoring and Mobility: Longer tails provide stronger hydrophobic anchoring within the lipid bilayer, potentially influencing diffusion rates and access to protein binding pockets.
  • Protein-Ligand Specificity: Binding sites within ETC complexes (e.g., the elongated Q-binding channel in Complex I) exhibit specificity for the predominant endogenous Q species. Cryo-EM studies show Q₁₀ occupying the full length of the mammalian Complex I Q-channel [7].
  • Antioxidant Efficacy: Longer isoprenoid chains may enhance the antioxidant capacity within lipid membranes due to increased lipophilicity and potentially altered reactivity.
  • Physiological Implications: Intriguingly, species with longer dominant Q forms (e.g., Q₁₀ in humans) tend to have longer lifespans compared to those with shorter forms (e.g., Q₉ in rodents), suggesting a potential link between tail length, efficiency of electron transfer, or ROS management and longevity, although causative mechanisms are complex and not fully established [3] [10].

Table 2: Ubiquinone Isoprenoid Tail Length Variation Across Species

Species/OrganismDominant Ubiquinone FormMinor Ubiquinone Form(s)Notable Characteristics
Humans (Homo sapiens)Q₁₀ (10 isoprene units)Q₉Subject of clinical studies; long lifespan
Bovine (Bos taurus)Q₁₀-Source for mitochondrial complex structural studies (e.g., cryo-EM)
Mice/Rats (Rodents)Q₉ (9 isoprene units)Q₁₀Shorter lifespan; widely used models for Q research
Budding Yeast (S. cerevisiae)Q₆ (6 isoprene units)-Genetic model for Q biosynthesis studies
E. coli (Bacteria)Q₈ (8 isoprene units)-Model for prokaryotic Q function and biosynthesis
Nematode (C. elegans)Q₉-Model organism for aging studies

Protein-Binding Interactions in Mitochondrial Complexes

Ubisemiquinone's reactivity necessitates its stabilization within specific protein binding pockets in Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc₁ complex). These interactions are crucial for efficient electron transfer and minimizing ROS generation.

  • Complex I: The Q-binding site is a deep, elongated channel within the membrane-embedded module, stretching approximately 30 Å. Recent high-resolution cryo-EM structures (resolutions up to 2.3 Å) of mammalian Complex I reconstituted in lipid nanodiscs with exogenous Q₁₀ reveal a molecule occupying the full length of this channel in the 'active' resting state. Key residues lining the channel, including highly conserved Tyr (e.g., Tyr108NDUFS2) and His (e.g., His59NDUFS2) residues, are proposed to interact with the quinone headgroup. The exact mechanism of SQ stabilization and electron transfer within Complex I remains less defined than in Complex III, partly due to the transient nature of SQ and the complexity of the site. SQ formation likely occurs near the interface of iron-sulfur cluster N2 and the Q-site, potentially involving cluster N2 as the direct electron donor to Q or SQ. Inhibitor studies suggest different sites or conformations influence SQ stability and ROS production: hydrophobic inhibitors blocking the Q-site deep in the channel suppress SQ formation, while others (like rotenone) may increase SQ lifetime and ROS [1] [7].
  • Complex III: The Q-cycle mechanism requires SQ as a central intermediate at two distinct sites:
  • Qo site (Quinol Oxidation site): Faces the intermembrane space. QH₂ is oxidized here in a two-step process. The first electron is transferred to the Rieske Iron-Sulfur Protein (RISP), reducing cytochrome c₁ and then cytochrome c, generating SQ•⁻. This unstable SQ•⁻ donates its second electron to cytochrome b (heme bL), forming Q. This electron transfer from SQ•⁻ to heme bL must occur rapidly to prevent SQ•⁻ from reacting with oxygen. Inhibitors like stigmatellin bind tightly at the Qo site, preventing QH₂ oxidation and SQ formation. Conversely, inhibitors like myxothiazol displace the QH₂ substrate but don't necessarily stabilize SQ.
  • Qi site (Quinone Reduction site): Faces the mitochondrial matrix. The electron from heme bL is transferred across the membrane to heme bH and then used to reduce Q to SQ•⁻, and subsequently to QH₂ using a second electron and protons. Antimycin A binds tightly to the Qi site, preventing the reduction of Q to QH₂. This inhibition dramatically increases the lifetime of the SQ•⁻ generated at the Qo site because it blocks the electron flow needed to complete the Q-cycle. The prolonged existence of SQ•⁻ at the Qo site significantly enhances O₂•⁻ generation from this site [4] [5].

The protein environment at these sites precisely orients the quinone species, controls proton access, and facilitates rapid electron transfer, minimizing the lifetime of SQ and its potential for deleterious side reactions. Mutations or dysfunction affecting these binding pockets can destabilize SQ, increasing ROS leakage.

Table 3: Key Ubisemiquinone Binding Sites in Mitochondrial Respiratory Complexes

ComplexBinding SitePrimary FunctionKey Interacting Residues/FeaturesEffect of InhibitorsRole of SQ
Complex IQ-binding channelReduction of Q to QH₂ using electrons from NADH via FMN & Fe-S clustersLong hydrophobic channel; Tyr, His residues; Near Fe-S cluster N2Rotenone: Blocks electron flow to Q, may increase SQ lifetime? Hydrophobic inhibitors: Block Q access deep in channel, prevent SQ formationTransient intermediate during sequential reduction of Q to QH₂; potential ROS source if stabilized
Complex IIIQo site (outer)Oxidation of QH₂, releases 2H⁺ to IMS, e⁻ to RISP/cyt c₁/cRISP, cyt b (heme bL); "Distal" and "Proximal" sub-pocketsStigmatellin: Blocks QH₂ oxidation, prevents SQ formation. Myxothiazol: Displaces QH₂, prevents e⁻ transfer to RISPObligate unstable intermediate during QH₂ oxidation; Major ROS source if Q-cycle stalled (e.g., by Antimycin A)
Complex IIIQi site (inner)Reduction of Q to QH₂ using e⁻ from cyt b (heme bH)Cyt b (heme bH); Accessible from matrix sideAntimycin A: Binds tightly, prevents Q reduction to SQ and QH₂Forms transiently during sequential reduction of Q to QH₂; Stabilization not major ROS source

List of Chemical Compounds:

  • Ubisemiquinone (SQ, Q•⁻)
  • Ubiquinone (Q, Coenzyme Q)
  • Ubiquinol (QH₂, Reduced Coenzyme Q)
  • Superoxide (O₂•⁻)
  • Flavin Mononucleotide (FMN)
  • Iron-Sulfur Clusters (Fe-S Clusters)
  • Cytochrome c
  • Cytochrome b
  • Rieske Iron-Sulfur Protein (RISP)
  • Antimycin A
  • Stigmatellin
  • Myxothiazol
  • Rotenone

Properties

CAS Number

27696-12-4

Product Name

Ubisemiquinone

IUPAC Name

2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C59H90O4

Molecular Weight

863.3 g/mol

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3

InChI Key

ACTIUHUUMQJHFO-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

2,3-dimethoxy-5-methyl-6-decaprenylbenzoquinone
Bio-Quinone Q10
co-enzyme Q10
coenzyme Q10
coenzyme Q10, (Z,Z,Z,Z,Z,Z,E,E,E)-isomer
coenzyme Q10, ion (1-), (all-E)-isomer
CoQ 10
CoQ10
Q-ter
ubidecarenone
ubiquinone 10
ubiquinone 50
ubiquinone Q10
ubisemiquinone
ubisemiquinone radical

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

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